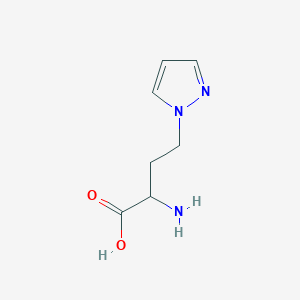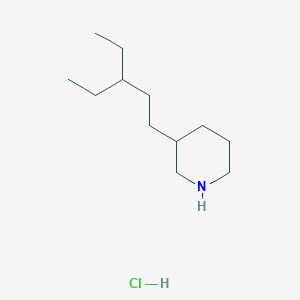
Ácido 2-amino-4-(1H-pirazol-1-il)butanoico
Descripción general
Descripción
2-amino-4-(1H-pyrazol-1-yl)butanoic acid is an organic compound that features both an amino group and a pyrazole ring
Aplicaciones Científicas De Investigación
Síntesis de Derivados de Pirimidina
El compuesto se utiliza en la síntesis de nuevos derivados de 2,4-diamino- y 2-amino-4-(1H-pirazol-1-il)pirimidina . Estos derivados son de interés como ligandos mono- y bidentatos .
Agentes Anticancerígenos
El compuesto se ha utilizado en el diseño, síntesis y evaluación de inhibidores de CDK2 derivados de N,4-Di(1H-pirazol-4-il)pirimidin-2-amina como posibles agentes anticancerígenos . Entre ellos, un compuesto mostró actividad antiproliferativa submicromolar contra un panel de 13 líneas celulares cancerosas .
Actividad Antibacteriana
Algunos derivados del compuesto han mostrado una actividad significativa contra E. coli . Un derivado en particular también exhibió una marcada actividad contra S. aureus y B. subtillis .
Actividad Antileishmanial
El compuesto se ha utilizado en la síntesis de derivados que han mostrado una potente actividad antipromastigote in vitro . Se realizó un estudio de simulación molecular para justificar la potente actividad de uno de estos compuestos .
Actividad Antimalárica
El mismo compuesto que mostró actividad antileishmanial también se ha evaluado por sus propiedades antimaláricas .
Actividades Antiparasitarias, Antibacterianas y Antivirales del VIH
La funcionalidad de sulfonamida del compuesto puede mostrar actividades antiparasitarias, antibacterianas y antivirales del VIH .
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as pyrazole derivatives, have been known to exhibit diverse pharmacological effects .
Mode of Action
It’s known that the presence of two nitrogen atoms in the pyrazole ring can reduce the charge density at certain carbon atoms, making them vacant for attack by electrophilic reagents .
Biochemical Pathways
It’s worth noting that pyrazole derivatives have been associated with a broad range of biological activities .
Result of Action
Similar compounds have been shown to exhibit potent antileishmanial and antimalarial activities .
Análisis Bioquímico
Biochemical Properties
2-amino-4-(1H-pyrazol-1-yl)butanoic acid plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with acetylcholinesterase, an enzyme crucial for the breakdown of acetylcholine in the nervous system This interaction can influence the enzyme’s activity, potentially affecting neurotransmission
Cellular Effects
The effects of 2-amino-4-(1H-pyrazol-1-yl)butanoic acid on various cell types and cellular processes are diverse. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the activity of protein kinase B (PKB or Akt), a key player in cell survival and proliferation pathways . By altering the phosphorylation state of Akt, 2-amino-4-(1H-pyrazol-1-yl)butanoic acid can impact downstream signaling events, leading to changes in gene expression and metabolic activity.
Molecular Mechanism
At the molecular level, 2-amino-4-(1H-pyrazol-1-yl)butanoic acid exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, influencing their activity. For instance, its interaction with acetylcholinesterase involves binding to the enzyme’s active site, inhibiting its function and thereby affecting neurotransmitter levels . Additionally, 2-amino-4-(1H-pyrazol-1-yl)butanoic acid may act as an allosteric modulator for certain proteins, altering their conformation and activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-amino-4-(1H-pyrazol-1-yl)butanoic acid can change over time. Studies have shown that this compound is relatively stable under standard conditions, but it may degrade under certain environmental factors such as extreme pH or temperature . Long-term exposure to 2-amino-4-(1H-pyrazol-1-yl)butanoic acid in in vitro or in vivo studies has revealed potential cumulative effects on cellular function, including alterations in gene expression and metabolic pathways.
Dosage Effects in Animal Models
The effects of 2-amino-4-(1H-pyrazol-1-yl)butanoic acid vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects such as enhanced neurotransmission or improved metabolic function. At higher doses, it can lead to toxic or adverse effects, including neurotoxicity and disruption of normal cellular processes . These threshold effects highlight the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
2-amino-4-(1H-pyrazol-1-yl)butanoic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites. For example, it may be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further participate in biochemical reactions . These metabolic pathways can influence the overall bioavailability and activity of the compound in biological systems.
Transport and Distribution
The transport and distribution of 2-amino-4-(1H-pyrazol-1-yl)butanoic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization within cells can affect its activity and interactions with other biomolecules, influencing its overall biological effects.
Subcellular Localization
The subcellular localization of 2-amino-4-(1H-pyrazol-1-yl)butanoic acid is crucial for its function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it could localize to the cytoplasm, nucleus, or mitochondria, where it can interact with different sets of biomolecules and exert its effects on cellular processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-(1H-pyrazol-1-yl)butanoic acid typically involves the reaction of a suitable pyrazole derivative with an amino acid precursor. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of cost-effective reagents, and implementation of efficient purification techniques, would be applicable.
Análisis De Reacciones Químicas
Types of Reactions
2-amino-4-(1H-pyrazol-1-yl)butanoic acid can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The pyrazole ring can be reduced under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents
Propiedades
IUPAC Name |
2-amino-4-pyrazol-1-ylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c8-6(7(11)12)2-5-10-4-1-3-9-10/h1,3-4,6H,2,5,8H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWAMNEICFOVNJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)CCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(6-cyclopentyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid](/img/structure/B1491303.png)

![6-(pyridin-2-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1491306.png)

![Methyl 2-methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate](/img/structure/B1491309.png)
![(2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine](/img/structure/B1491310.png)
![2-(2-Ethyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)ethan-1-amine](/img/structure/B1491313.png)
![1-Ethyl-3-(piperidin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1491314.png)


![4-[(5-Bromo-3-fluoro-2-pyridyl)oxy]pyridin-2-amine](/img/structure/B1491322.png)



